2-(4-Ethylphenyl)benzo[d]thiazole
Overview
Description
2-(4-Ethylphenyl)benzo[d]thiazole is a chemical compound with the molecular formula C15H13NS . It has a molecular weight of 239.34 . The compound is a solid at room temperature .
Molecular Structure Analysis
The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
2-(4-Ethylphenyl)benzo[d]thiazole is a solid at room temperature . It has a molecular weight of 239.34 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including 2-(4-Ethylphenyl)benzo[d]thiazole, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially preventing oxidative stress and related diseases.
Analgesic Properties
Thiazole compounds have been studied for their potential analgesic (pain-relieving) effects . This could make them useful in the development of new pain management medications.
Anti-Inflammatory Effects
Research has shown that thiazole derivatives can have anti-inflammatory effects . This means they could potentially be used in treating conditions characterized by inflammation.
Antimicrobial Activity
Thiazole compounds have demonstrated antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
Antifungal Applications
Specific thiazole compounds, such as 2-((4-(trifluoromethyl)benzyl)thio)benzo[d]thiazole and 2-((4-methylbenzyl)thio)benzo[d]thiazole, have shown promising antifungal activity against Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp . This suggests that 2-(4-Ethylphenyl)benzo[d]thiazole could also have potential antifungal applications.
Antiviral Properties
Thiazole derivatives have been found to have antiviral properties . This suggests that they could be used in the development of new antiviral drugs.
Neuroprotective Effects
Thiazole compounds have been studied for their neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases.
Antitumor or Cytotoxic Properties
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests that they could be used in the development of new cancer treatments.
Safety and Hazards
Mechanism of Action
- Benzothiazoles often interact with enzymes, receptors, or cellular components. For instance, some benzothiazole derivatives exhibit anti-tubercular activity by targeting enzymes involved in mycobacterial cell wall biosynthesis .
- For example, Voreloxin, a benzothiazole derivative, binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks and cell death .
Target of Action
Mode of Action
Result of Action
properties
IUPAC Name |
2-(4-ethylphenyl)-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NS/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)17-15/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWDLFMSCSZBEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)benzothiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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